molecular formula C11H14ClN B13283167 [1-(3-Chlorophenyl)ethyl](prop-2-EN-1-YL)amine

[1-(3-Chlorophenyl)ethyl](prop-2-EN-1-YL)amine

Cat. No.: B13283167
M. Wt: 195.69 g/mol
InChI Key: RULAMFDWNMGFDO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C11H14ClN and a molecular weight of 195.68856 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-ylamine group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 1-(3-Chlorophenyl)ethylamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide, alkoxide, amine groups.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, derivatives of 1-(3-Chlorophenyl)ethylamine are explored for their potential as pharmaceutical agents. These derivatives may exhibit various pharmacological activities, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for manufacturing processes .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)ethylamine
  • 1-(3-Fluorophenyl)ethylamine
  • 1-(3-Methylphenyl)ethylamine

Comparison: Compared to its analogs, 1-(3-Chlorophenyl)ethylamine exhibits unique reactivity due to the presence of the chlorine atom. This halogen can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the chlorine atom can participate in specific interactions, such as hydrogen bonding, which may affect the compound’s biological activity .

Biological Activity

1-(3-Chlorophenyl)ethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an ethylamine backbone with a propenyl substitution. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-(3-Chlorophenyl)ethylamine exhibit notable antimicrobial properties. For instance, derivatives with halogen substitutions have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organisms
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-tripyrrolidinochlorobenzene0.025E. coli
1-(3-Chlorophenyl)ethylamineTBDTBD

Cytotoxicity and Anticancer Activity

In vitro studies have revealed that compounds structurally related to 1-(3-Chlorophenyl)ethylamine exhibit varying degrees of cytotoxicity against cancer cell lines. Notably, certain derivatives have shown IC50 values as low as 2.34 µg/mL against MCF-7 breast cancer cells, suggesting significant anticancer potential .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound AMCF-72.34
Compound BHepG23.13
[1-(3-Chlorophenyl)ethyl]amineTBDTBD

The biological activity of 1-(3-Chlorophenyl)ethylamine can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. For instance, some studies suggest that similar compounds may act as inhibitors of key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies

A notable study involved the synthesis and evaluation of several derivatives based on the core structure of 1-(3-Chlorophenyl)ethylamine. These derivatives were tested for their anti-inflammatory and anticancer properties using both in vitro and in vivo models. Results indicated that specific modifications to the phenyl ring significantly enhanced biological activity.

Example Case Study: Anti-inflammatory Effects

In a controlled experiment, compounds derived from 1-(3-Chlorophenyl)ethylamine were assessed for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The most potent derivative demonstrated an inhibition rate comparable to standard anti-inflammatory drugs such as ibuprofen.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14ClN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h3-6,8-9,13H,1,7H2,2H3

InChI Key

RULAMFDWNMGFDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC=C

Origin of Product

United States

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